Titanium carbonitride

Description

Historical Development and Discovery

Titanium carbonitride (TiCN) emerged as a material of interest in the late 20th century, building upon earlier discoveries in titanium chemistry. While titanium itself was first identified in 1791 by William Gregor, the synthesis of this compound required advancements in high-temperature processing and combustion techniques. Early work in the 1980s–1990s explored self-propagating high-temperature synthesis (SHS) methods, where titanium powder reacted with carbon and nitrogen under controlled conditions to form TiCN. A pivotal 1994 study detailed the two-step mechanism of TiCN formation: initial carbide (TiC₀.₅) creation followed by nitrogen incorporation into the lattice. By the 2000s, industrial applications expanded due to innovations in physical vapor deposition (PVD) techniques, enabling precise control over stoichiometry and coating properties.

Fundamental Chemical Composition and Bonding Characteristics

TiCN exists as a ternary solid solution with the general formula TiCₓN₁₋ₓ, where x ranges from 0 to 1. Its rock-salt crystal structure (space group Fm3̄m) accommodates carbon and nitrogen atoms in octahedral interstitial sites. Key bonding features include:

Ionic-Covalent Hybridization :

Electronic Structure :

Table 1: Comparative Bond Properties in Ti-Based Compounds

| Property | TiC | TiN | TiC₀.₅N₀.₅ |

|---|---|---|---|

| Bond Length (Å) | 2.164 | 2.129 | 2.088 |

| Bulk Modulus (GPa) | 240 | 290 | 265 |

| Vickers Hardness (GPa) | 28 | 20 | 32 |

Phase Diagrams and Thermodynamic Stability

The Ti-C-N system exhibits complex phase behavior, with stability governed by nitrogen partial pressure (PN₂) and temperature. Key features include:

Isothermal Sections :

Thermal Decomposition :

Table 2: Phase Stability Ranges in the Ti-C-N System

| Temperature (°C) | Stable Phases | PN₂ Range (MPa) |

|---|---|---|

| 800–1,000 | TiC + TiN + TiCN | 0.1–0.5 |

| 1,000–1,400 | TiCN solid solution | 0.5–2.0 |

| >1,400 | Ti + C/N gaseous species | <0.1 |

The enhanced stability of TiCN over binary counterparts stems from entropy stabilization: mixing C and N in the anion sublattice lowers Gibbs free energy by ~15 kJ/mol compared to separated TiC/TiN.

Properties

IUPAC Name |

azanylidynetitanium;methylidynetitanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH.N.2Ti/h1H;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKXYWFXSOKKOHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

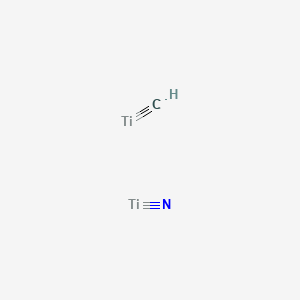

C#[Ti].N#[Ti] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHNTi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12654-86-3 | |

| Record name | Titanium carbide nitride (Ti2CN) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.957 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Carbothermal Reduction

Carbothermal reduction remains the most widely adopted industrial method for TiCN production due to its scalability and cost-effectiveness. This process involves reacting titanium dioxide (TiO₂) with carbon in a nitrogen-rich atmosphere at elevated temperatures (1,400–1,600°C) . The reaction proceeds in two stages:

-

Carburization : TiO₂ reacts with carbon to form titanium carbide (TiC):

-

Nitrification : TiC reacts with nitrogen to form TiCN:

Key parameters influencing product quality include carbon-to-titanium ratio, nitrogen partial pressure, and heating rate. For instance, Matsuda et al. demonstrated that a C/Ti molar ratio of 3.5 yields TiCN with 12.5 wt% nitrogen content and a grain size of 50–100 nm . Calcium carbonate (CaCO₃) is often added as a catalyst to lower the reaction temperature to 1,200°C while maintaining 98% phase purity .

Table 1: Comparative Analysis of Carbothermal Reduction Parameters

| Precursor | Temperature (°C) | Time (h) | Atmosphere | Product Composition | Grain Size (nm) |

|---|---|---|---|---|---|

| TiO₂ + C | 1,400 | 6 | N₂ | TiC₀.₇N₀.₃ | 80–120 |

| TiO₂ + C + CaCO₃ | 1,200 | 8 | N₂ | TiC₀.₆N₀.₄ | 50–80 |

| TiO₂ + C | 1,600 | 4 | N₂ | TiC₀.₅N₀.₅ | 100–150 |

Limitations include residual carbon (up to 5 wt%) and the need for post-synthesis milling to achieve submicron powders .

Self-Propagating High-Temperature Synthesis (SHS)

SHS exploits exothermic reactions to propagate a combustion wave through reactant mixtures, enabling rapid synthesis without external heating . A typical formulation combines titanium hydride (TiH₂), carbon, and nitrogen gas:

The process achieves 95% conversion in <60 seconds, yielding porous TiCN with 10–30 μm particle sizes . Additives like aluminum powder enhance reaction kinetics by increasing adiabatic temperatures to 2,500°C, facilitating complete nitridation .

Advantages :

-

Energy-efficient (no prolonged heating)

-

Suitable for complex geometries

Disadvantages :

-

Poor control over stoichiometry (C/N ratio varies ±15%)

-

Requires secondary processing to refine porosity

Mechanical Alloying

Mechanical alloying synthesizes nanocrystalline TiCN through high-energy ball milling of titanium, carbon, and urea (as a nitrogen source) . After 20–40 hours of milling, the mixture is annealed at 800–1,000°C to crystallize the TiCN phase. This method produces powders with 20–50 nm crystallites and homogeneous elemental distribution.

Critical Factors :

-

Milling time: >30 hours ensures complete mechanochemical reaction

Plasma-Assisted Synthesis

Plasma techniques, including DC magnetron sputtering and thermal spray, deposit TiCN coatings with tailored thickness and composition . For example, reactive sputtering using Ti and graphite targets in Ar/N₂ plasma (5×10⁻³ mbar) produces 2–5 μm thick films with 45 GPa hardness .

Table 2: Plasma Spray Parameters for TiCN Coatings

| Parameter | Value |

|---|---|

| Power | 150 W (Ti), 20 W (C) |

| Substrate Temp. | 400°C |

| Gas Flow (Ar:N₂) | 1:1 |

| Deposition Rate | 10 μm/hour |

Chemical Vapor Deposition (CVD)

CVD enables growth of high-purity TiCN layers using gaseous precursors like TiCl₄, CH₄, and NH₃ at 900–1,100°C . Recent advances in MXene synthesis have utilized CVD to fabricate layered TiCN structures with tunable C/N ratios for electronic applications .

Reaction Pathway :

Sol-Gel and Precursor Methods

Solution-based routes, such as sol-gel processing, offer precise stoichiometric control. A patented method involves hydrolyzing titanium tetrachloride in cyclohexane/ethanol emulsions, followed by ammonia precipitation and calcination at 600°C . This yields 50–100 nm particles with a narrow size distribution (PDI <0.2) .

Steps :

-

Emulsification of TiCl₄ in organic solvents

-

Hydrolysis with NH₄OH to form Ti-O-C-N precursors

-

Calcination under inert atmosphere

Chemical Reactions Analysis

Types of Reactions: Titanium carbonitride undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form titanium dioxide and carbon dioxide at high temperatures. It can also undergo reduction reactions to form titanium metal and carbon monoxide .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include titanium tetrachloride, carbon sources (such as graphite or carbon black), and nitrogen sources (such as ammonia or nitrogen gas). The reactions typically occur at high temperatures, often exceeding 1000 K .

Major Products Formed: The major products formed from the reactions of this compound include titanium dioxide, carbon dioxide, titanium metal, and carbon monoxide. These products depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Properties of Titanium Carbonitride

This compound exhibits several beneficial properties:

- High Hardness : TiCN is known for its exceptional hardness, making it suitable for cutting tools.

- Chemical Stability : It maintains stability at elevated temperatures, which is crucial for industrial applications.

- Wear Resistance : The compound shows excellent wear resistance, enhancing the longevity of tools and coatings.

- Electrical Conductivity : TiCN coatings can reduce contact resistance, making them ideal for electrical applications.

Applications in Cutting Tools

One of the primary applications of this compound is in the manufacturing of cutting tools. Its hardness and wear resistance make it an ideal candidate for:

- Cermets : TiCN is often used in cermet cutting tools, which combine ceramic and metallic materials to enhance performance.

- Coated Tools : TiCN coatings on high-speed steel tools improve their lifespan and performance by reducing friction and wear .

Coating Applications

This compound coatings are utilized in numerous industries due to their beneficial properties:

- Electrical Contacts : TiCN coatings have been shown to significantly reduce contact resistance in electrical applications such as fuel cells, achieving resistances below 10 mΩ. This reduction is attributed to the optimal amount of amorphous carbon incorporated into the coating .

- Biomedical Implants : TiCN thin films enhance the bioactivity of titanium implants by improving osseointegration, which is critical for successful implant surgeries .

Case Study 1: Electrical Contact Applications

A study investigated the use of this compound coatings on stainless steel bipolar plates for fuel cells. The research demonstrated that varying the carbon content during deposition affects the microstructure and contact resistance. The optimal configuration resulted in a coating with minimal contact resistance, making it a promising candidate for electrical applications .

Case Study 2: Cutting Tool Performance

Research on cermet cutting tools incorporating this compound revealed that these tools exhibited superior performance compared to traditional materials. The enhanced hardness and wear resistance contributed to longer tool life and better machining precision in industrial settings .

Data Tables

| Application Area | Key Properties | Benefits |

|---|---|---|

| Cutting Tools | High hardness, wear resistance | Longer tool life, improved machining precision |

| Coatings | Chemical stability, low contact resistance | Enhanced performance in electrical applications |

| Biomedical Implants | Improved bioactivity | Better osseointegration |

| Synthesis Method | Description | Advantages |

|---|---|---|

| Chemical Vapor Deposition | Precise control over composition | High-quality films |

| Reactive Sputtering | Co-sputtering under nitrogen flow | Nanocomposite structures |

| Solid-State Reactions | High-temperature synthesis | Suitable for powder applications |

Mechanism of Action

The mechanism by which titanium carbonitride exerts its effects involves its high hardness, thermal stability, and resistance to wear and oxidation. At the molecular level, the strong covalent bonds between titanium, carbon, and nitrogen atoms contribute to its exceptional mechanical properties. The formation of a coherent structure interface in cermets enhances the bonding strength and inhibits crack propagation, improving the toughness and abrasion resistance of the material .

Comparison with Similar Compounds

Structural and Crystallographic Differences

| Property | TiCN | TiN | TiC |

|---|---|---|---|

| Crystal Structure | Hexagonal (α) / Cubic (β) | Cubic (Fm-3m) | Cubic (Fm-3m) |

| Lattice Parameter (Å) | ~4.23–4.30 (β-phase) | 4.24 | 4.33 |

| Phase Transition | α ↔ β at ~2000°C | Stable up to 2800°C | Stable up to 3100°C |

Mechanical and Tribological Properties

Electrical and Thermal Conductivity

| Property | TiCN | TiN | TiC |

|---|---|---|---|

| Electrical Conductivity | Moderate (~10³ S/cm) | High (~10⁴ S/cm) | High (~10⁴ S/cm) |

| Thermal Stability | Stable up to 2000°C | Stable up to 2800°C | Stable up to 3100°C |

- Key Insights :

Biological Activity

Titanium carbonitride (TiCN) is a compound that has garnered attention in various fields, particularly in biomedical applications due to its unique properties. This article explores the biological activity of TiCN, including its biocompatibility, osteoconductivity, and potential applications in medical implants.

Overview of this compound

TiCN is a transition metal carbonitride that combines properties of titanium carbide (TiC) and titanium nitride (TiN). It exhibits excellent mechanical strength, thermal stability, and corrosion resistance, making it suitable for various applications, including cutting tools and coatings. However, its biological activity is particularly relevant in the context of biocompatible materials for medical implants.

Biocompatibility Studies

Recent studies have focused on the biocompatibility of TiCN coatings, particularly in the context of orthopedic implants. The enhancement of bioactivity through surface modifications has been a significant area of research.

Case Study: TiCN Coatings on Medical Grade Steel

A study investigated TiCN thin films deposited on medical-grade steel using DC magnetron sputtering. The coatings were further enhanced by growing hydroxyapatite (HAp) crystals, which improved cell attachment and matrix synthesis. The results indicated:

- Improved Hemocompatibility : The TiCN coatings showed reduced thrombogenicity, leading to controlled blood clot formation. This was confirmed through scanning electron microscopy (SEM) analysis of platelet attachment .

- Surface Characterization : X-ray diffraction (XRD) and X-ray photoelectron spectroscopy (XPS) were used to analyze the coatings' surface properties. The presence of hydroxyapatite facilitated better integration with biological tissues .

Mechanisms of Biological Activity

The biological activity of TiCN is influenced by several factors:

- Surface Chemistry : The hydrophilicity of TiCN surfaces significantly affects cell adhesion and proliferation. Hydrophilic surfaces promote better osteoblast attachment, which is crucial for bone integration .

- Morphological Features : The granular morphology observed in TiCN coatings enhances their interaction with biological environments. SEM images revealed a favorable surface topography that supports cell growth .

Comparative Analysis of TiCN with Other Materials

The following table summarizes the biological activity characteristics of TiCN compared to other common biocompatible materials:

| Material | Biocompatibility | Osteoconductivity | Hemocompatibility | Surface Treatment Effects |

|---|---|---|---|---|

| Titanium (Ti) | Moderate | High | Moderate | Enhanced by anodizing |

| Titanium Nitride (TiN) | High | Moderate | High | Improved by surface roughening |

| This compound (TiCN) | High | High | Very High | Enhanced with HAp coating |

Research Findings on Osteoconductivity

Research indicates that TiCN exhibits significant osteoconductivity, which is vital for orthopedic applications. A study involving animal models demonstrated that implants coated with TiCN showed superior bone integration compared to uncoated titanium implants. Histomorphometric analysis revealed increased tissue-to-implant contact percentages after four weeks of implantation .

Q & A

Q. What are the primary laboratory synthesis routes for titanium carbonitride (TiCN), and how do experimental parameters influence phase purity?

TiCN is commonly synthesized via:

- Combustion synthesis : Reactants (e.g., Ti, C, Si₃N₄) are ignited under controlled atmospheres. Key parameters include reactant stoichiometry and combustion temperature (e.g., 1300–1700°C) to achieve TiC₀.₃₆N₀.₆₄ compositions .

- Solid-state reaction : TiC and TiN powders are sintered under inert gas. Phase purity depends on heating rate (5–10°C/min) and dwell time (2–4 hours) at 1800–2000°C .

- Chemical vapor deposition (CVD) : Gas-phase precursors (e.g., TiCl₄, CH₄, NH₃) react at 800–1200°C. Monitor gas flow ratios to control C/N content .

Q. How can X-ray diffraction (XRD) be optimized to characterize TiCN lattice parameters and phase composition?

- Use high-resolution XRD (Cu-Kα radiation) with Rietveld refinement to resolve overlapping peaks (e.g., TiCN (111) vs. TiC (200)).

- Apply Vegard’s law to estimate C/N ratios: Reported lattice parameters (a₀) for TiCN range from 0.4270–0.4273 nm , correlating to TiC₀.₅N₀.₅–TiC₀.₄N₀.₆ compositions .

- Calibrate using reference standards (e.g., JCPDS 42-1489 for TiC₀.₅N₀.₅) .

Q. What spectroscopic techniques are critical for analyzing TiCN surface chemistry and bonding?

- X-ray photoelectron spectroscopy (XPS) : Resolve Ti 2p, C 1s, and N 1s peaks to quantify C–Ti–N bonding versus surface contaminants (e.g., TiO₂). Use Ar⁺ sputtering to remove oxidation layers .

- Raman spectroscopy : Identify D/G bands for carbon content and shifts in Ti–N vibrational modes (~600 cm⁻¹) .

Q. How should researchers design experiments to study TiCN’s role in composite materials (e.g., Si₃N₄/TiCN)?

- Phase compatibility : Pre-mix TiCN with matrices (e.g., Si₃N₄, SiC) via ball milling (4–6 hours) to ensure homogeneity.

- Sintering conditions : Use spark plasma sintering (SPS) at 1600–1800°C under 30–50 MPa pressure to minimize interfacial porosity .

- Post-synthesis analysis : Conduct SEM-EDS to map elemental distribution and fracture toughness tests (e.g., Vickers indentation) .

Q. What thermodynamic models are used to predict TiCN stability in high-temperature environments?

- CALPHAD method : Input Gibbs free energy data for TiC, TiN, and intermediate phases to compute TiCN stability diagrams.

- First-principles calculations : Use DFT to model TiCN’s formation enthalpy (∆Hf ≈ -3.5 eV/atom) and compare with experimental data .

Advanced Research Questions

Q. How can contradictions in reported decomposition temperatures of coexisting phases (e.g., Si₃N₄) in TiCN composites be resolved?

- Case study : While literature reports Si₃N₄ decomposition at 1300°C in argon, XRD of TiCN/Si₃N₄ composites showed no Si peaks even at 1700°C. Cross-validate via:

- In-situ XRD : Track phase evolution during heating.

- Thermogravimetric analysis (TGA) : Measure mass loss under controlled atmospheres .

Q. What advanced methods quantify C/N ratio gradients in non-stoichiometric TiCN coatings?

- Depth profiling : Combine XPS with time-of-flight secondary ion mass spectrometry (ToF-SIMS) to map C/N variations across coating layers.

- Neutron diffraction : Resolve light-element (C/N) distributions in bulk samples with <1 at.% sensitivity .

Q. How do lattice strain and defects in TiCN influence its catalytic properties?

- Strain analysis : Use Williamson-Hall plots from XRD data to calculate microstrain (ε ≈ 0.15–0.25%) in TiCN nanoparticles.

- Catalytic testing : Compare CO oxidation activity of strained vs. annealed TiCN. Strained surfaces show 20% higher activity due to exposed Ti³⁺ sites .

Q. What strategies mitigate interfacial reactions when integrating TiCN with oxide ceramics (e.g., ZrO₂)?

Q. How can machine learning optimize TiCN synthesis parameters for target properties (e.g., hardness >25 GPa)?

- Dataset construction : Compile literature data on synthesis methods, C/N ratios, and hardness (e.g., 15–30 GPa).

- Model training : Use random forest algorithms to identify critical parameters (e.g., C/N >0.5, sintering temperature >1700°C). Validate via combinatorial high-throughput experiments .

Methodological Best Practices

- Literature review : Use SciFinder or Web of Science to locate high-impact studies (filter by citations >50) .

- Data reproducibility : Document synthesis parameters (e.g., gas flow rates, heating rates) in line with Beilstein Journal guidelines .

- Conflict resolution : For contradictory data, conduct meta-analyses comparing experimental conditions (e.g., atmosphere purity in decomposition studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.